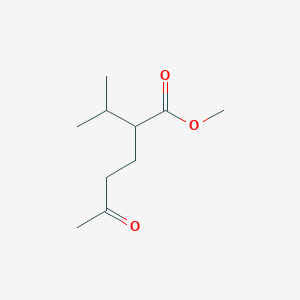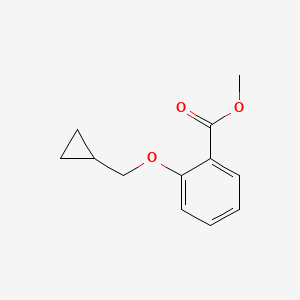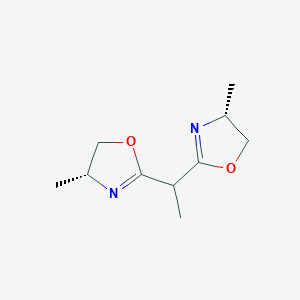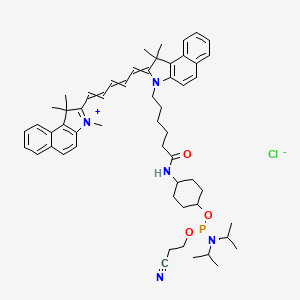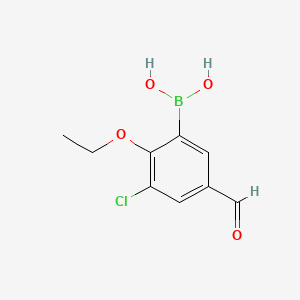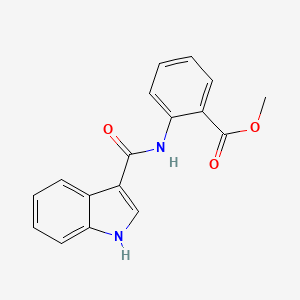
Cephalandole B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cephalandole B is an indole alkaloid isolated from cyanide. It has been found to significantly inhibit IL-17A gene expression and suppress IL-17A luciferase reporter in Jukat cells in a dose-dependent manner
準備方法
Synthetic Routes and Reaction Conditions: Cephalandole B can be synthesized through a copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method offers an easy and rapid approach to a variety of 3-indolylbenzoxazin-2-ones in high yield . The reaction typically involves the use of copper chloride (CuCl2) as a catalyst in tetrahydrofuran (THF) at room temperature, followed by heating at 60°C for an hour .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Cephalandole B undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative coupling reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include diverse 3-indolylbenzoxazin-2-ones .
科学的研究の応用
Cephalandole B has several scientific research applications, including:
作用機序
Cephalandole B exerts its effects by inhibiting IL-17A gene expression in a dose-dependent manner. This inhibition is achieved through the suppression of IL-17A luciferase reporter in Jukat cells . The molecular targets and pathways involved include the IL-17A signaling pathway, which plays a crucial role in inflammatory responses.
類似化合物との比較
Cephalandole A: Another indole alkaloid with similar biological activities.
Indigodole D: A related compound isolated from the same source as Cephalandole B.
Uniqueness: this compound is unique due to its specific inhibition of IL-17A gene expression, which is not observed in all related compounds . This makes it particularly valuable for research focused on IL-17A-related pathways and diseases.
特性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.30 g/mol |
IUPAC名 |
methyl 2-(1H-indole-3-carbonylamino)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20) |
InChIキー |
XEHQWFSGHCYKCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)
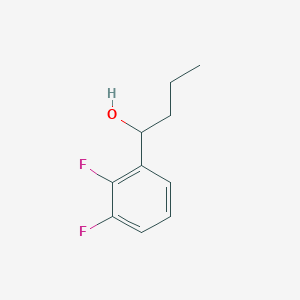
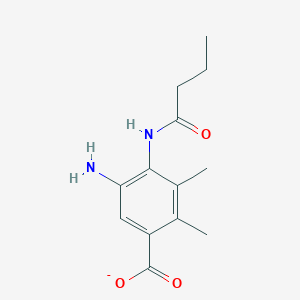
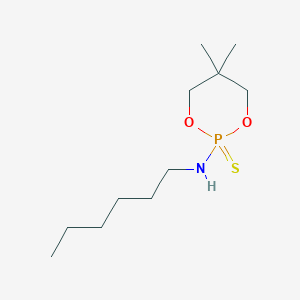
![[(E)-2-bromoethenyl]-di(propan-2-yloxy)borane](/img/structure/B14761578.png)
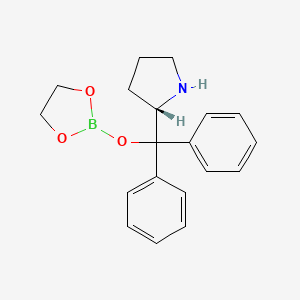
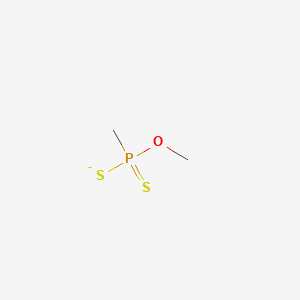
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
